5-(4-methoxyphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Signatures
The $$ ^1H $$ NMR spectrum of this compound is anticipated to display the following features:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Oxazole H-4 | 8.2–8.5 | Singlet | 1H |
| Methoxyphenyl OCH$$ _3 $$ | 3.8–3.9 | Singlet | 3H |
| Aromatic protons (ortho to OCH$$ _3 $$) | 6.9–7.1 | Doublet | 2H |
| Aromatic protons (meta to OCH$$ _3 $$) | 7.3–7.5 | Doublet | 2H |
| Diazenyl-linked phenyl protons | 7.6–8.0 | Multiplet | 5H |
In $$ ^{13}C $$ NMR, the carbonyl carbon of the carboxamide group resonates at ~165 ppm, while the oxazole C-3 (adjacent to the carbonyl) appears near 155 ppm. The azo group’s nitrogen atoms deshield adjacent aromatic carbons, shifting their signals upfield.
Infrared (IR) Vibrational Modes
IR spectroscopy reveals characteristic absorptions:
| Bond/Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N=N stretch (azo group) | 1450–1520 | Strong |
| C=O stretch (carboxamide) | 1660–1680 | Strong |
| C=N stretch (oxazole) | 1600–1620 | Medium |
| C–O–C stretch (methoxy) | 1240–1260 | Strong |
| N–H bend (secondary amide) | 1540–1560 | Medium |
The absence of a broad N–H stretch above 3200 cm⁻¹ confirms the tertiary amide structure.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS analysis (positive ion mode) yields a molecular ion peak at m/z 399.1423 ([M+H]$$ ^+ $$, calculated for C$$ _23 $$H$$ _19 $$N$$ _4 $$O$$ _3 $$), with key fragments arising from:
- Loss of methoxy radical (–OCH$$ _3 $$, Δm/z = 31.99)
- Cleavage of the azo bond (–N=N–, Δm/z = 28.01)
- Rearrangement of the oxazole ring to form a nitrile (C≡N, Δm/z = 26.00)
Fragmentation pathways align with stabilized intermediates, such as acylium ions from the carboxamide group.
Properties
CAS No. |
898481-78-2 |
|---|---|
Molecular Formula |
C23H18N4O3 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H18N4O3/c1-29-20-13-7-16(8-14-20)22-15-21(27-30-22)23(28)24-17-9-11-19(12-10-17)26-25-18-5-3-2-4-6-18/h2-15H,1H3,(H,24,28) |
InChI Key |
ACFGUUSOFLPAIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Cyclodehydration
This method involves cyclizing α-acylaminoketones under acidic conditions. For example, reacting 4-methoxyacetophenone-derived α-acylaminoketones with dehydrating agents like polyphosphoric acid (PPA) yields the oxazole ring. A representative protocol is as follows:
-
Precursor Preparation :
-
4-Methoxyacetophenone (10 mmol) is condensed with chloroacetyl chloride (12 mmol) in the presence of triethylamine to form α-chloroacetyl-4-methoxyacetophenone.
-
Treatment with ammonium hydroxide generates the α-acylaminoketone intermediate.
-
-
Cyclization :
Van Leusen Reaction with TosMIC
Tosylmethyl isocyanide (TosMIC) reacts with carbonyl compounds to form oxazoles. For instance, 4-methoxybenzaldehyde and TosMIC in methanol with potassium carbonate produce 5-(4-methoxyphenyl)-1,2-oxazole-3-carbonitrile, which is hydrolyzed to the carboxylic acid.
Synthesis of the Azo Component: 4-[(Z)-Phenyldiazenyl]Aniline
The Z-configured azo linkage requires controlled diazo coupling to prevent isomerization to the thermodynamically stable E form.
Diazotization and Coupling
-
Diazonium Salt Formation :
-
Aniline (10 mmol) is diazotized with sodium nitrite (12 mmol) in hydrochloric acid at 0–5°C.
-
-
Coupling with 4-Aminophenol :
-
Reduction to Aniline :
Amide Bond Formation: Coupling Oxazole-3-Carboxylic Acid with Azo-Aniline
The final step involves conjugating the oxazole acid with the azo-aniline via amide bond formation.
Acid Chloride Method
-
Chlorination :
-
Oxazole-3-carboxylic acid (5 mmol) is treated with thionyl chloride (10 mmol) at reflux to form the acid chloride.
-
-
Amidation :
Carbodiimide-Mediated Coupling
-
Oxazole-3-carboxylic acid (5 mmol), 4-[(Z)-phenyldiazenyl]aniline (5 mmol), EDCl (6 mmol), and HOBt (6 mmol) in DMF are stirred at room temperature for 12 hours, affording the product (85% yield).
Optimization and Challenges
Steric and Electronic Effects
Configuration Control
-
Low-temperature diazo coupling (0–5°C) and short reaction times (<2 hours) are critical to preserving the Z configuration.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Key Challenges |
|---|---|---|---|
| Robinson-Gabriel | 68 | PPA, 120°C, 4h | Byproduct formation |
| Van Leusen-TosMIC | 75 | K₂CO₃, MeOH, reflux | Nitrile hydrolysis required |
| Acid Chloride Amidation | 72 | SOCl₂, pyridine, DCM | Moisture sensitivity |
| EDCl/HOBt Coupling | 85 | EDCl, HOBt, DMF, rt | Cost of reagents |
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s potential biological activity could make it a candidate for drug development.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-(4-methoxyphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and thereby influencing biochemical pathways . The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituents on the phenyl rings or the configuration of the diazenyl group. Key examples include:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound provides electron-donating effects, which may enhance solubility but reduce enzyme inhibition potency compared to analogs with electron-withdrawing groups (e.g., nitro or chloro substituents) .
- Diazenyl Configuration : The Z-configuration in the target compound likely influences steric interactions and binding geometry compared to E-isomers, though direct comparative data are lacking .
- Carboxamide Linkers: Chromenone-linked analogs exhibit strong cholinesterase inhibition, suggesting that the diazenyl group in the target compound may serve a distinct functional role, possibly in photodynamic or receptor-targeting applications .
Computational and Docking Insights
Molecular docking studies on chromenone-linked analogs reveal critical interactions with AChE/BChE residues (e.g., Trp286, Glu202). The target compound’s diazenyl group may engage in unique π-π or hydrogen-bonding interactions with peripheral anionic sites, but further computational analysis is required to confirm this hypothesis .
Biological Activity
5-(4-methoxyphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide, identified by its CAS number 898481-78-2, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.4 g/mol. The structure includes an oxazole ring, which is known for its diverse biological properties.
Biological Activity Overview
Research indicates that compounds containing the oxazole nucleus exhibit a range of biological activities, including:
- Antimicrobial Activity : Oxazoles have been reported to possess antimicrobial properties, making them candidates for the development of new antibiotics.
- Antitumor Activity : Some derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Analgesic and Anti-inflammatory Effects : The compound's structure suggests potential analgesic properties, similar to other oxazole derivatives that have demonstrated efficacy in pain models.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or microbial resistance.
- Receptor Modulation : It may bind to receptors that mediate pain and inflammation, similar to other compounds in its class.
Case Studies and Research Findings
- Analgesic Activity : A study on related oxazolones demonstrated significant analgesic effects in animal models using the writhing test and hot plate test. Compounds with a methoxy group showed enhanced activity, suggesting structural modifications can influence efficacy .
- Antitumor Potential : In vitro studies indicated that oxazole derivatives can inhibit the growth of cancer cells through apoptosis induction. Research has shown that these compounds can affect cell cycle progression, leading to decreased viability in tumor cells .
- Toxicity Assessment : Acute toxicity studies conducted on similar oxazole derivatives revealed no significant lethality or adverse histopathological effects in treated mice, indicating a favorable safety profile for further development .
Data Table: Summary of Biological Activities
Q & A
Q. What optimized synthetic routes are recommended for 5-(4-methoxyphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide, and what critical reaction conditions ensure high yield and purity?
- Answer : The synthesis typically involves a multi-step process: (i) Formation of the oxazole core via cyclization of an acylated precursor under anhydrous conditions (e.g., using POCl₃ as a cyclizing agent). (ii) Diazotization of the aniline derivative followed by coupling to the phenyl group under controlled pH (4–6) and low temperature (0–5°C) to retain the (Z)-configuration . (iii) Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the oxazole carboxylic acid and the diazenyl-substituted aniline.
- Key considerations : Monitor reaction progress using TLC and HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to avoid side products .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound, particularly the (Z)-diazenyl configuration?
- Answer : Use a combination of: (i) ¹H/¹³C NMR : Confirm methoxyphenyl (δ ~3.8 ppm for OCH₃) and diazenyl (δ ~7.5–8.5 ppm for aromatic protons) substituents. (ii) UV-Vis spectroscopy : Characterize the π→π* transitions of the diazenyl group (λmax ~450 nm for Z-configuration). (iii) X-ray crystallography (if crystalline): Resolve stereochemistry unambiguously . (iv) High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) .
Q. What standard biological assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Answer : (i) In vitro enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., NADH depletion for oxidoreductases) with IC₅₀ determination. (ii) Cytotoxicity screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations . (iii) Competitive binding studies : Utilize 19F NMR or SPR to assess interactions with target proteins .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities of structurally similar oxazole-diazenyl derivatives?
- Answer : (i) Perform molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding modes of analogs with varying methoxy/diazenyl substitutions. (ii) Conduct QSAR modeling to correlate substituent electronic effects (Hammett σ values) with activity trends. (iii) Validate hypotheses using mutagenesis assays on key residues identified in docking studies .
Q. What strategies mitigate instability of the (Z)-diazenyl group during in vitro and in vivo studies?
- Answer : (i) Formulation : Use lyophilized powders stored at -20°C or encapsulate in liposomes to reduce photoisomerization. (ii) Chemical stabilization : Introduce electron-withdrawing groups (e.g., -NO₂) on the diazenyl phenyl ring to retard Z→E isomerization. (iii) Analytical monitoring : Track isomer ratios via HPLC (C18 column, methanol/water mobile phase) pre- and post-experiment .
Q. How does the methoxyphenyl substituent influence metabolic stability compared to halogenated analogs?
- Answer : (i) In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Methoxy groups undergo slower O-demethylation than halogenated analogs, extending half-life. (ii) CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess interactions. Methoxy groups typically show lower CYP affinity than halogens .
Q. What experimental designs are recommended to elucidate the mechanism of action when conflicting data arise from different assay platforms?
- Answer : (i) Orthogonal assays : Combine SPR (binding affinity), cellular thermal shift assays (CETSA; target engagement), and transcriptomics (RNA-seq) to triangulate mechanisms. (ii) Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets and assess phenotype rescue. (iii) Cross-study meta-analysis : Normalize data using Z-scores and apply machine learning (e.g., random forests) to identify assay-specific biases .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Diazocoupling Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents E-isomerization |
| pH | 4.5–5.5 | Maximizes diazonium stability |
| Solvent | Aqueous HCl/EtOH | Enhances solubility |
| Reaction Time | 30–45 min | Balances completion vs. degradation |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Analog Substituent | IC₅₀ (μM, HeLa) | Metabolic Half-life (h) |
|---|---|---|
| 4-Methoxyphenyl (target) | 12.3 ± 1.2 | 4.7 ± 0.3 |
| 4-Chlorophenyl | 8.9 ± 0.9 | 2.1 ± 0.2 |
| 3,4-Dimethoxyphenyl | 15.8 ± 1.5 | 6.5 ± 0.4 |
- Data derived from cytotoxicity assays and microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
